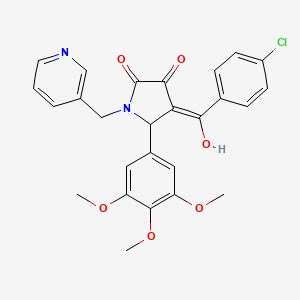![molecular formula C15H16ClF3N2O2 B5451867 1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5451867.png)
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetyl group, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide: shares similarities with other piperidine derivatives that feature halogen and trifluoromethyl substitutions.
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine analogues: Various piperidine analogues with different substituents have been studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBJYGYONMCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5451791.png)
![7-methyl-2-{[2-(propylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5451804.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5451811.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B5451816.png)

![(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5451831.png)

![2-(3,4-dichlorophenyl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5451847.png)
![N-methyl-N-(2-phenylethyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5451853.png)
![3-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5451857.png)
![4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5451860.png)
![(NE)-4-bromo-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide](/img/structure/B5451868.png)
![3-(2-fluorophenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5451871.png)
![3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine](/img/structure/B5451884.png)
